molecular formula C8H7N3O2S B2746620 2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1881553-17-8

2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2746620
CAS No.: 1881553-17-8
M. Wt: 209.22
InChI Key: XBVMHGVBNSQROH-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with an imidazole derivative under specific conditions. The reaction may require a catalyst and is often conducted in a polar solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)-4-methylthiazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    4-Methyl-1,3-thiazole-5-carboxylic acid: Does not contain the imidazole ring, potentially altering its biological activity.

Uniqueness

2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both imidazole and thiazole rings, along with a carboxylic acid group. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for various applications.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-4-5(8(12)13)14-7(11-4)6-9-2-3-10-6/h2-3H,1H3,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVMHGVBNSQROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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